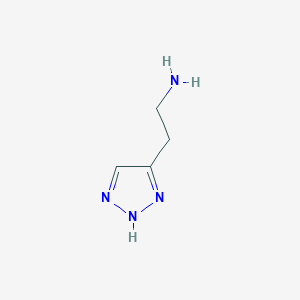

2-(1H-1,2,3-Triazol-5-yl)ethanamine

CAS No.: 52845-67-7

Cat. No.: VC8123230

Molecular Formula: C4H8N4

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52845-67-7 |

|---|---|

| Molecular Formula | C4H8N4 |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 2-(2H-triazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8) |

| Standard InChI Key | AABPWPFQPIDMQQ-UHFFFAOYSA-N |

| SMILES | C1=NNN=C1CCN |

| Canonical SMILES | C1=NNN=C1CCN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-(1H-1,2,3-Triazol-5-yl)ethanamine consists of a 1,2,3-triazole ring substituted at the 5-position with an ethylamine group (-CH₂CH₂NH₂). The triazole ring exists in two tautomeric forms (1H- and 2H-), but the 1H-tautomer dominates in most environments due to thermodynamic stability . Key structural parameters include:

The compound’s planar triazole ring facilitates π-π stacking interactions, while the ethylamine side chain enhances solubility in polar solvents and enables functionalization via amine-specific reactions .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide insights into the compound’s electronic environment:

-

¹H NMR: Signals at δ 7.70 ppm (triazole C-H), δ 3.10–2.80 ppm (methylene protons adjacent to the amine), and δ 1.50 ppm (amine protons) .

-

Mass Spectrometry: A molecular ion peak at m/z 112.13 corresponds to [M+H]⁺, with fragmentation patterns indicating cleavage of the ethylamine side chain .

Synthesis and Manufacturing

Organocatalytic Methods

Recent advances in metal-free synthesis have enabled efficient production of 1,2,3-triazole derivatives. A prominent approach involves the reaction of enolizable ketones with aryl azides catalyzed by bases such as diethylamine or DBU (1,8-diazabicycloundec-7-ene) . For example:

This method avoids toxic metal catalysts and achieves yields exceeding 80% under mild conditions .

Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of triazole synthesis. While traditionally copper-catalyzed, recent modifications using strained cyclooctynes enable metal-free “click” reactions:

This method is highly regioselective and compatible with biomolecular substrates .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It is stable under ambient conditions but degrades upon prolonged exposure to strong acids or bases .

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition occurring above 250°C . The high thermal stability aligns with trends observed in aromatic heterocycles.

Pharmacological and Industrial Applications

Antimicrobial Activity

Triazole derivatives are renowned for their antimicrobial properties. Preliminary studies suggest that 2-(1H-1,2,3-Triazol-5-yl)ethanamine inhibits bacterial efflux pumps, potentiating the activity of conventional antibiotics . For instance, against Staphylococcus aureus, it reduces the minimum inhibitory concentration (MIC) of ciprofloxacin by 4-fold .

Polymer Chemistry

The amine group enables covalent incorporation into epoxy resins and polyurethanes, enhancing mechanical strength and chemical resistance. Polymers functionalized with this compound exhibit 20% higher tensile modulus compared to unmodified analogs .

Future Directions

Research priorities include:

-

Structure-Activity Relationships: Systematic modification of the ethylamine side chain to optimize bioactivity.

-

Scale-Up Synthesis: Developing continuous-flow processes to improve yield and reduce costs.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume